2,3-Difluoro-5-(2-methylphenyl)aniline
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Overview
Description
2,3-Difluoro-5-(2-methylphenyl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(2-methylphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the direct fluorination of aniline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the production efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(2-methylphenyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can yield amine derivatives with different substitution patterns.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-5-(2-methylphenyl)aniline has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(2-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoroaniline: Similar in structure but lacks the methyl group, leading to different chemical and biological properties.
2,5-Difluoroaniline: Another fluorinated aniline with different substitution patterns, affecting its reactivity and applications.
2,3,6-Trifluoroaniline:
Uniqueness
2,3-Difluoro-5-(2-methylphenyl)aniline is unique due to the specific arrangement of fluorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H11F2N |
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Molecular Weight |
219.23 g/mol |
IUPAC Name |
2,3-difluoro-5-(2-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-4-2-3-5-10(8)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
InChI Key |
HDCAQLKADUOQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C(=C2)F)F)N |
Origin of Product |
United States |
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